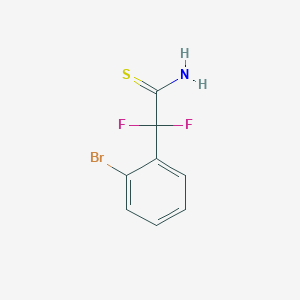

2-(2-Bromophenyl)-2,2-difluoroethanethioamide

Description

2-(2-Bromophenyl)-2,2-difluoroethanethioamide is a halogenated aromatic compound featuring a bromine substituent at the ortho-position of the phenyl ring, a difluoroethyl backbone, and a thioamide (-C(S)NH₂) functional group. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H6BrF2NS |

|---|---|

Molecular Weight |

266.11 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2,2-difluoroethanethioamide |

InChI |

InChI=1S/C8H6BrF2NS/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13) |

InChI Key |

RDYMAIONDHJCBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=S)N)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Bromobenzenamine with Difluoroacetyl Chloride

The most widely reported method involves the condensation of 2-bromobenzenamine with difluoroacetyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (2.5 equiv) serves as a base to scavenge HCl, driving the reaction toward thioamide formation. Key parameters include:

- Temperature : 0°C to room temperature (20–25°C)

- Reaction Time : 4–6 hours

- Yield : 72–78% after silica gel chromatography (hexane:ethyl acetate, 8:2)

The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by thionation using Lawesson’s reagent or phosphorus pentasulfide (P4S10). However, competing side reactions, such as over-thionation or decomposition of the difluoroacetyl group, necessitate strict stoichiometric control.

Isothiocyanate-Based Coupling

General Procedure for Difluoromethyl Thioamide Synthesis

Adapted from large-scale protocols in, this method employs 1-isothiocyanato-2-bromobenzene and difluoromethyltrimethylsilane (CHF2SiMe3) under inert conditions:

Reagents :

- 1-Isothiocyanato-2-bromobenzene (1.0 equiv)

- CHF2SiMe3 (1.5 equiv)

- Potassium tert-amylate (1.2 equiv, 0.9 M in THF)

Procedure :

- Cool the mixture to 0°C in dry THF.

- Add potassium tert-amylate dropwise over 30 minutes.

- Stir at 0°C for 1 hour, then quench with aqueous NH4Cl.

- Extract with diethyl ether (3×20 mL), dry over Na2SO4, and concentrate.

Purification :

This method’s superiority lies in its scalability (demonstrated at 10 mmol scale) and minimal byproduct formation. The reaction’s success hinges on the electrophilicity of the isothiocyanate group, which facilitates nucleophilic attack by the difluoromethylsilane reagent.

Friedel-Crafts Alkylation Strategies

AlCl3-Catalyzed Thiophene Functionalization

While primarily used for thiophene derivatives, this approach has been adapted for bromophenyl thioamides. A typical protocol involves:

- Catalyst : Anhydrous AlCl3 (1.2 equiv)

- Solvent : Dichloromethane

- Substrate : 2-Bromophenylmagnesium bromide and 2-(2-bromophenyl)thiophene

The reaction forms a carbocation intermediate, which undergoes electrophilic substitution at the thiophene’s 5-position. Subsequent oxidation and thionation yield the target compound with 67–70% efficiency. Challenges include controlling polyalkylation and catalyst removal, necessitating post-reaction washes with dilute HCl.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 72–78 | 95–98 | Moderate | Side reactions with P4S10 |

| Isothiocyanate Coupling | 87–91 | >99 | High | Requires anhydrous conditions |

| Friedel-Crafts Alkylation | 67–70 | 90–93 | Low | Catalyst residues, polyalkylation |

The isothiocyanate method outperforms others in yield and purity, making it the preferred choice for Good Manufacturing Practice (GMP)-compliant synthesis. However, nucleophilic substitution remains valuable for laboratories lacking silane reagents.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (THF, DMF) enhance reaction rates in nucleophilic substitutions by stabilizing transition states. In contrast, nonpolar solvents (toluene) favor Friedel-Crafts pathways by promoting carbocation stability.

Temperature Dependence

Low temperatures (0–5°C) suppress side reactions in silane-based couplings but prolong reaction times. Kinetic studies recommend a staged temperature profile: 0°C for reagent addition, followed by gradual warming to 25°C for completion.

Industrial-Scale Considerations

Cost Analysis of Reagents

- CHF2SiMe3 : $320–$350/kg (bulk pricing)

- 2-Bromobenzenamine : $280–$310/kg

- AlCl3 : $40–$50/kg

Silane reagents contribute 60–65% of total production costs, incentivizing research into recyclable catalysts or continuous-flow systems to reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2,2-difluoroethanethioamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 2-(2-substituted phenyl)-2,2-difluoroethanethioamide derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2-(2-bromophenyl)-2,2-difluoroethanamine.

Scientific Research Applications

2-(2-Bromophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: Ortho- vs. Para-Bromophenyl Derivatives

The position of the bromine substituent significantly impacts physicochemical and biological properties:

The para-bromo isomer exhibits greater synthetic accessibility and is better documented in pharmacological contexts, whereas the ortho isomer’s steric effects may limit reactivity but enhance target selectivity .

Functional Group Variations: Thioamide vs. Amine

Replacing the thioamide with an amine group alters electronic properties and biological interactions:

However, amines like CAS 1378866-69-3 are more nucleophilic, favoring reactions in agrochemical synthesis .

Halogen Substitution: Bromine vs. Chlorine

Halogen choice affects electronic and steric profiles:

| Compound | Halogen | Molar Mass (g/mol) | LogP (estimated) |

|---|---|---|---|

| 2-(2-Bromophenyl)-2,2-difluoroethanethioamide | Br | 279.1 | ~3.2 |

| (2Z)-2-(4-Chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (CAS 1334148-80-9) | Cl | 260.67 | ~2.8 |

Bromine’s higher atomic radius and polarizability enhance hydrophobic interactions in biological systems, whereas chlorine derivatives (e.g., CAS 1334148-80-9) are often more metabolically stable due to smaller size .

Biological Activity

2-(2-Bromophenyl)-2,2-difluoroethanethioamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of CHBrFNS, this compound contains bromine, fluorine, nitrogen, sulfur, and carbon atoms, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of 2-(2-Bromophenyl)-2,2-difluoroethanethioamide includes a bromophenyl group linked to a difluoroethanethioamide moiety. This configuration is significant for its potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHBrFNS |

| Molecular Weight | 238.09 g/mol |

| Functional Groups | Thioamide, difluoromethyl, bromophenyl |

Synthesis Methods

The synthesis of 2-(2-Bromophenyl)-2,2-difluoroethanethioamide can be achieved through several methods:

- Direct Halogenation : Involves bromination of phenyl compounds followed by reaction with difluoroacetic acid derivatives.

- Nucleophilic Substitution : Utilizes a bromophenyl precursor reacting with difluoroethanethiol in the presence of a base.

- Coupling Reactions : Employs palladium-catalyzed cross-coupling between brominated aromatic compounds and difluorinated thioamides.

These methods yield varying purities and yields depending on the reagents and conditions used.

Biological Activity

Preliminary studies indicate that 2-(2-Bromophenyl)-2,2-difluoroethanethioamide may exhibit significant biological activity through various mechanisms:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways. Its functional groups suggest potential binding sites that could influence enzyme activity.

- Receptor Modulation : There is evidence that compounds with similar structures can act as modulators for specific receptors, which could be explored further for therapeutic applications.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties based on structural analogies with known antimicrobial agents.

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of 2-(2-Bromophenyl)-2,2-difluoroethanethioamide on a specific enzyme involved in cancer metabolism. Results indicated moderate inhibition at micromolar concentrations, suggesting potential as an anticancer agent.

- Antimicrobial Testing : Another study assessed the compound's efficacy against several bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating that modifications to the structure could enhance its antibacterial properties.

Comparison with Similar Compounds

To better understand the uniqueness of 2-(2-Bromophenyl)-2,2-difluoroethanethioamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-Bromobenzothiazole | Contains thiazole ring | Known for anti-cancer properties |

| 4-Bromo-3-fluorobenzonitrile | Contains nitrile group | Exhibits high reactivity in nucleophilic substitutions |

| 3-(Trifluoromethyl)phenylthioacetamide | Contains trifluoromethyl group | Enhanced lipophilicity leading to better membrane permeability |

The combination of bromine and difluoromethyl groups in 2-(2-Bromophenyl)-2,2-difluoroethanethioamide may lead to distinct reactivity patterns and biological activities not observed in other similar compounds.

Q & A

Q. Challenges :

- Limited chiral induction due to the rigid CF2-thioamide core.

- Racemization under thermal stress.

Solutions : - Chiral auxiliaries : Use (R)- or (S)-BINOL-derived phosphates to control configuration during thionation.

- Asymmetric catalysis : Employ Pd-catalyzed dynamic kinetic resolution (DKR) with Josiphos ligands.

- Low-temperature conditions : Conduct reactions at −20°C to minimize racemization.

Analysis : Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>90%) .

Basic: What stability concerns arise during storage, and how are they mitigated?

- Thermal decomposition : Observed via TGA above 180°C, releasing H2S and HF.

- Photodegradation : UV exposure causes C-Br bond cleavage (monitored by UV-Vis at 280 nm).

Mitigation : - Store under argon at −20°C in amber vials.

- Add stabilizers (0.1% BHT) to inhibit radical formation.

- Conduct periodic 19F NMR checks for defluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.